3,3-Dimethyl-4-(methylsulfanyl)hex-1-ene
Description
Properties
CAS No. |
57121-78-5 |
|---|---|
Molecular Formula |
C9H18S |
Molecular Weight |
158.31 g/mol |
IUPAC Name |
3,3-dimethyl-4-methylsulfanylhex-1-ene |
InChI |
InChI=1S/C9H18S/c1-6-8(10-5)9(3,4)7-2/h7-8H,2,6H2,1,3-5H3 |
InChI Key |
PVFCWOLXRNLOMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)(C)C=C)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4-(methylsulfanyl)hex-1-ene can be achieved through several methods. One common approach involves the alkylation of 3,3-dimethyl-1-butene with methylsulfanyl chloride in the presence of a base such as sodium hydride. The reaction typically takes place under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the alkylation process, and advanced purification techniques like distillation or chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-4-(methylsulfanyl)hex-1-ene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The double bond in the compound can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated alkanes.
Substitution: Various substituted alkenes depending on the nucleophile used.
Scientific Research Applications
3,3-Dimethyl-4-(methylsulfanyl)hex-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-4-(methylsulfanyl)hex-1-ene involves its interaction with various molecular targets. The double bond and methylsulfanyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of reactive intermediates that further react with other molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below contrasts 3,3-Dimethyl-4-(methylsulfanyl)hex-1-ene with structurally related alkenes:
Key Observations:
Electronic Effects: The methylsulfanyl group in the target compound introduces sulfur’s polarizability, likely increasing its nucleophilic character compared to non-sulfur analogs like 2-ethyl-4,4-dimethylhex-1-ene. This could enhance its utility in metal-catalyzed cross-coupling reactions .
Ring Strain vs. Substituent Effects : Spiro[2.3]hex-1-ene exhibits high reactivity in photocatalysis due to its strained cyclopropane ring, whereas the target compound’s reactivity may derive from steric hindrance (3,3-dimethyl groups) and sulfur’s electron-donating effects .
Reactivity in Polymerization
Ethylene/hex-1-ene copolymers often incorporate linear hex-1-ene derivatives (e.g., 2-ethyl-4,4-dimethylhex-1-ene) to adjust crystallinity. However, the target compound’s bulky substituents (methylsulfanyl, 3,3-dimethyl) may hinder copolymerization efficiency. For example, Ko et al. (2018) reported that hex-1-ene content in copolymers rarely exceeded 1 mol% even with optimized catalysts, suggesting steric challenges .
Thermal and Chemical Stability
- Thioether Stability : The methylsulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones under oxidative conditions. This contrasts with spiro[2.3]hex-1-ene, which decomposes via ring-opening due to strain .
- Branching Effects : The 3,3-dimethyl groups likely increase thermal stability compared to linear alkenes, similar to branched polyethylene derivatives used in high-temperature applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
